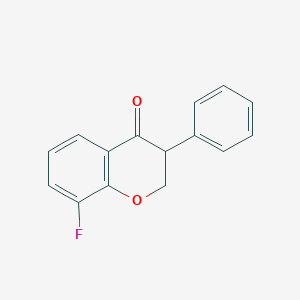

8-Fluoro-3-phenylchroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluoro-3-phenylchroman-4-one is a fluorinated derivative of the chroman-4-one (isoflavanone) scaffold, characterized by a fluorine atom at the 8-position and a phenyl group at the 3-position of the chroman ring.

Synthesis and Physical Properties: The compound is synthesized via a reaction between 3-fluorosalicylaldehyde and phenylacetylene under standard conditions for isoflavanone derivatives. Key parameters include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-phenylchroman-4-one typically involves the annulation of a fluorinated benzene derivative with a suitable chromanone precursor. One common method is the gold(I)-catalyzed annulation reaction, which allows for the efficient formation of the chromanone ring system . The reaction conditions often include the use of gold(I) catalysts, such as gold(I) chloride, in the presence of a base like potassium carbonate, and solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Functional Groups

-

Fluorine substituent : Enables nucleophilic substitution reactions, allowing functional group diversification (e.g., replacing F with other substituents).

-

Carbonyl group : Coordinates with heme iron in enzyme active sites, a critical interaction observed in related isoflavanones .

-

Aromatic rings : Participate in π–π stacking interactions , as seen in docking studies with aromatase residues like Phe 221 .

Biological Interactions

-

Aromatase inhibition : Fluorinated derivatives exhibit potent enzymatic inhibition, with IC₅₀ values as low as 0.8 μM for analogous compounds (e.g., 6-fluoro-3-(pyridin-3-yl)chroman-4-one) .

-

Docking studies : The pyridyl nitrogen (if present) coordinates with heme iron (distance ~2.5 Å), while the A ring interacts with Arg115 (distance ~3.8 Å) .

Table 2: Biological Activity of Related Compounds

| Compound | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| 6-methoxy-3-(pyridin-3-yl) | 2.5 | Aromatase | |

| 6-fluoro-3-(pyridin-3-yl) | 0.8 | Aromatase |

Challenges and Considerations

-

Regioselectivity : Ensuring precise placement of the fluorine substituent during synthesis requires careful control of starting materials .

-

Scalability : Transitioning to continuous flow reactors is critical for large-scale production while maintaining yield and purity.

-

Toxicity : Fluorinated derivatives may exhibit off-target effects, necessitating thorough safety profiling .

This synthesis and reactivity profile underscores the compound’s potential in drug discovery, particularly for estrogen-related cancers, while highlighting opportunities for structural optimization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-3-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition can reduce estrogen levels, which is beneficial in treating estrogen-dependent cancers such as breast cancer . The compound may also interact with other molecular targets, such as kinases and receptors, modulating various cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Isoflavonoids

(R)-7-(Difluoromethoxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one (3f): Features a difluoromethoxy group at position 7 and multiple hydroxyl/methoxy substituents. The difluoromethoxy group enhances metabolic stability compared to single fluorine atoms but may reduce membrane permeability due to increased polarity. Biological activity: Not explicitly reported, but difluoromethylation often improves enzyme-binding affinity in aromatase inhibitors .

8-(Trifluoromethyl)chroman-4-one: Structural similarity: 0.95 (high similarity score). The trifluoromethyl group at position 8 introduces greater steric bulk and lipophilicity compared to 8-Fluoro-3-phenylchroman-4-one.

6-Chloro-8-(trifluoromethyl)chroman-4-one: Structural similarity: 0.82. Combines chlorine (electron-withdrawing) and trifluoromethyl groups.

Multi-Substituted Chromenones

7-Methoxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one :

- Contains trifluoromethyl (position 2), methoxy (position 7), and pyrazolylphenyl (position 3) groups.

- The trifluoromethyl group increases steric hindrance, possibly reducing aromatase inhibitory activity compared to this compound .

2-(1-(4-amino-3-(3-fluoro-4-(oxetan-3-yloxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: Dual fluorophenyl and pyrazolopyrimidine substituents. Yield: 18% (lower than this compound), reflecting synthetic complexity. Biological relevance: Fluorine atoms at multiple positions may enhance target selectivity but increase synthesis difficulty .

Physicochemical Properties

| Compound | Rf Value | Polarity | logP (Predicted) |

|---|---|---|---|

| This compound | 0.32 | Moderate | ~2.5 |

| 8-(Trifluoromethyl)chroman-4-one | Not reported | Lower | ~3.2 |

| 3f (difluoromethoxy) | Not reported | Higher | ~1.8 |

Biological Activity

8-Fluoro-3-phenylchroman-4-one, a compound belonging to the isoflavanone class, has garnered attention due to its potential biological activities, particularly as an aromatase inhibitor. Aromatase plays a crucial role in estrogen biosynthesis, making it a significant target for therapeutic interventions in hormone-dependent cancers, especially breast cancer.

The synthesis of this compound involves a one-step gold(I)-catalyzed annulation reaction using 3-fluorosalicylaldehyde and phenylacetylene. This method allows for the efficient production of fluorinated isoflavanones, which are characterized by their unique structural features that enhance their biological activities .

Aromatase Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against aromatase. The compound's inhibitory potency was assessed using fluorescence-based enzymatic assays with recombinant human aromatase. The results indicated that this compound and its derivatives possess IC₅₀ values ranging from 0.8 μM to 43 μM, indicating varying degrees of efficacy .

Table 1: Aromatase Inhibition Potency of Isoflavanone Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 |

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |

| This compound | 43 |

Anti-Proliferative Effects

The anti-proliferative effects of this compound were evaluated on the MCF-7 breast cancer cell line. Although some derivatives showed promising results, the specific compound was noted to have limited activity in cell assays, suggesting that structural modifications could enhance its efficacy .

Case Study: MCF-7 Cell Line Analysis

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The outcomes revealed that while the compound inhibited cell proliferation at higher concentrations, its effectiveness was significantly lower compared to established aromatase inhibitors like letrozole (IC₅₀ = ~20 nM) .

The mechanism underlying the biological activity of this compound involves hydrophobic interactions and hydrogen bonding with the aromatase enzyme. Molecular docking simulations have provided insights into how these interactions facilitate the inhibition of estrogen biosynthesis .

Figure 1: Interaction Model of Aromatase and Isoflavanone Derivatives

Interaction Model (Note: Image link is illustrative)

Toxicity and Safety Profile

Preliminary assessments indicate that fluorinated isoflavanones, including this compound, exhibit low to medium predicted toxicity profiles. These compounds are generally considered to have low mutagenic and tumorigenic potential, which is critical for their development as therapeutic agents .

Q & A

Q. Basic: What synthetic strategies are effective for preparing 8-Fluoro-3-phenylchroman-4-one, and what mechanistic considerations govern these pathways?

Answer:

The synthesis typically involves fluorination of chroman-4-one precursors. Key approaches include:

- Intermediate-based fluorination : highlights the use of 3-(2-fluorophenoxy)propanoic acid as a precursor for 8-fluorochroman-4-one derivatives. For 3-phenyl substitution, Friedel-Crafts acylation or Suzuki coupling could introduce the phenyl group post-fluorination .

- Direct fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) may enable regioselective fluorination at the C8 position, though steric hindrance from the 3-phenyl group requires optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts .

- Chromanone ring formation : Cyclization of β-keto esters or Claisen-Schmidt condensations are common, with fluorination steps strategically placed to minimize side reactions .

Q. Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound, and how should data conflicts be resolved?

Answer:

- NMR : 19F NMR is essential for confirming fluorination position and purity. 1H and 13C NMR can identify phenyl substitution patterns, though coupling constants may overlap in complex regions.

- X-ray crystallography : As demonstrated in for similar fluorinated chromenones, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and validates the fluorophenyl arrangement .

- Conflict resolution : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) should be addressed via computational validation (DFT calculations) or alternative techniques like IR/Raman spectroscopy .

Q. Advanced: How can regioselectivity challenges in fluorination be mitigated during synthesis?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) at the target position (C8) can enhance fluorination efficiency, followed by reduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for fluorination at sterically hindered sites .

- Catalytic systems : Transition-metal catalysts (e.g., Pd) may enable directed C–H activation for fluorination, though this requires compatibility with the chromanone scaffold .

Q. Advanced: What methodologies address contradictions between computational predictions (e.g., DFT) and experimental data for this compound?

Answer:

- Conformational sampling : DFT calculations often assume gas-phase conditions, while experimental data (e.g., X-ray) reflect solid-state conformations. Use molecular dynamics (MD) simulations to account for solvent or crystal-packing effects .

- Error analysis : Compare calculated 19F NMR chemical shifts with experimental values using solvent-corrected DFT models (e.g., IEF-PCM). Deviations >5 ppm suggest structural misassignment .

- Hybrid approaches : Combine crystallographic data with solid-state NMR to validate computational models, as seen in for SHELX-refined structures .

Q. Advanced: How do substituent effects (e.g., 3-phenyl vs. 3-methyl) influence the reactivity and stability of 8-fluorochroman-4-one derivatives?

Answer:

- Steric effects : The 3-phenyl group increases steric hindrance, reducing nucleophilic attack at C4 but stabilizing the keto-enol tautomer. Comparative TGA/DSC studies can quantify thermal stability differences .

- Electronic effects : The electron-withdrawing fluorine at C8 enhances electrophilicity at C4, making it more reactive toward nucleophiles. Substituent Hammett parameters (σ values) predict reaction rates in nucleophilic substitution assays .

- Photostability : Fluorine’s inductive effect may reduce UV-induced degradation. Accelerated aging studies under UV/Vis light with HPLC monitoring are recommended .

Q. Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates fluorinated products from non-polar byproducts .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals. notes that chroman-4-ones often crystallize in orthorhombic systems, requiring slow evaporation for optimal X-ray-quality crystals .

- HPLC : For trace impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity, as validated in for related chromanones .

Properties

Molecular Formula |

C15H11FO2 |

|---|---|

Molecular Weight |

242.24 g/mol |

IUPAC Name |

8-fluoro-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11FO2/c16-13-8-4-7-11-14(17)12(9-18-15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2 |

InChI Key |

SFLDITPKEYNRDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.